REACTION_CXSMILES
|
I[C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.[CH3:7][Si:8]([C:11]#[CH:12])([CH3:10])[CH3:9].C(NCC)C>C1COCC1.[Pd](Cl)Cl.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Cu](I)I>[CH3:7][Si:8]([C:11]#[C:12][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1)([CH3:10])[CH3:9] |f:4.5.6|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
IC=1C=NNC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
72.8 mL
|
Type
|
reactant
|
Smiles
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C[Si](C)(C)C#C
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Name
|
|
Quantity
|
150 mL
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Type
|
reactant
|
Smiles
|
C(C)NCC
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Name
|
bis-(triphenylphosphine) palladium (II) chloride
|
Quantity
|
10.8 g
|
Type
|
catalyst
|
Smiles
|
[Pd](Cl)Cl.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
2.9 g
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Type
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catalyst
|
Smiles
|
[Cu](I)I
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
to stir at room temperature for 3 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WAIT
|
Details
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the reaction mixture is left
|
Type
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CUSTOM
|
Details
|
The solvent is removed under reduced pressure
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Type
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DISSOLUTION
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Details
|
The residue is dissolved in diethyl ether
|
Type
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FILTRATION
|
Details
|
the insoluble impurities are filtered off
|
Type
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CUSTOM
|
Details
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The solvent is removed under reduced pressure
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Type
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DISSOLUTION
|
Details
|
The residue is dissolved in methanol
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Type
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CUSTOM
|
Details
|
the insoluble impurities removed
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by dry flash chromatography on silica gel eluting with a gradient system of diethyl ether: iso-hexane (20:80 to 100:0)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C)(C)C#CC=1C=NNC1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |